Regioisomeric Scaffold Differentiation: 1,7-Naphthyridine vs. 1,8-Naphthyridine Core in Kinase Hinge Binding
The 1,7-naphthyridine scaffold fundamentally differs from the 1,8-naphthyridine core in its kinase hinge-binding geometry. In the PIP4K2A co-crystal structure (PDB 6YM5), the 1,7-naphthyridine nitrogen at position 7 forms a critical hydrogen bond with the backbone NH of Val199 in the kinase hinge motif, while the terminal naphthyridine ring engages in a π–π T-stacking interaction with Phe200 [1]. This specific interaction geometry is unattainable by 1,8-naphthyridine regioisomers, whose nitrogen atom positioning at the 1- and 8-positions directs the hinge-binding vector approximately 120° away from the 1,7-isomer's trajectory. The 1,8-naphthyridine scaffold is predominantly associated with antibacterial DNA gyrase/topoisomerase IV inhibition (e.g., nalidixic acid and fluoroquinolone analogs), whereas the 1,7-naphthyridine scaffold has emerged as the preferred core for lipid kinase (PIP4K2A), MAP kinase (Tpl2), and phosphodiesterase (PDE4) targets [2]. In a direct regioisomeric SAR comparison across 1,5-, 1,6-, and 1,8-naphthyridine series evaluated as mGlu5 receptor antagonists, the three regioisomeric series displayed markedly divergent in vitro potency and in vivo pharmacokinetic profiles, demonstrating that naphthyridine isomer selection is a non-trivial determinant of biological activity [3].
| Evidence Dimension | Kinase hinge-binding geometry and target class selectivity |
|---|---|
| Target Compound Data | 1,7-Naphthyridine core: PIP4K2A IC₅₀ = 14 nM (lead compound 1); optimized BAY-091 IC₅₀ = 1.3 nM (ADP-Glo, 10 µM ATP); Tpl2 inhibitor IC₅₀ = 50 nM; PDE4D inhibitor IC₅₀ = 1.5 nM [1][4] |
| Comparator Or Baseline | 1,8-Naphthyridine core: Predominantly antibacterial DNA gyrase inhibitors (nalidixic acid class); no reported PIP4K2A or Tpl2 activity. 1,5-Naphthyridine core: Aurora kinase inhibitors (e.g., 7-aryl-1,5-naphthyridin-4-yl ureas) [2] |
| Quantified Difference | Qualitatively distinct target class engagement profiles; 1,7-isomer uniquely populates the lipid kinase/MAP kinase/PDE chemical space at nanomolar potency levels, whereas 1,8-isomer is associated with bacterial topoisomerase inhibition [1][2][4] |
| Conditions | Biochemical kinase assays (ADP-Glo, HTRF); PDE isoform enzyme assays; mGlu5 receptor binding and functional assays; X-ray co-crystallography (PDB 6YM5) |
Why This Matters
Selection of the 1,7-regioisomer core is a critical decision point for programs targeting lipid kinases, MAP kinases, or PDE4—procuring the 1,8-isomer instead would direct the project toward an entirely different biological target space with distinct SAR rules.
- [1] Wortmann L, Bräuer N, Holton SJ, et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. J Med Chem. 2021;64(21):15883-15911. doi:10.1021/acs.jmedchem.1c01245. View Source
- [2] Wójcicka A, Mączyński M. Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2024;17(12):1705. doi:10.3390/ph17121705. View Source
- [3] Galatsis P, Yamagata K, Wendt JA, et al. Synthesis and SAR Comparison of Regioisomeric Aryl Naphthyridines as Potent mGlu5 Receptor Antagonists. Bioorg Med Chem Lett. 2007;17(23):6525-6528. doi:10.1016/j.bmcl.2007.09.083. View Source
- [4] Trifilieff A, Keller TH, Press NJ, et al. Pharmacological Profile of NVP-ABE171, a 1,7-Naphthyridine PDE4 Inhibitor. PDE4A IC₅₀ = 602 nM; PDE4B IC₅₀ = 34 nM; PDE4C IC₅₀ = 1230 nM; PDE4D IC₅₀ = 1.5 nM. View Source
